![molecular formula C15H21N3O2 B5170284 N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5170284.png)
N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide, also known as CPI-455, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 belongs to the class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to have anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide is through inhibition of HDAC enzymes, which play a crucial role in regulating gene expression. HDAC inhibitors like N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide increase the acetylation of histone proteins, which leads to changes in gene expression patterns and ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide has also been shown to have anti-inflammatory effects. N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide is its specificity towards HDAC enzymes, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide. One area of interest is in the development of more potent and selective HDAC inhibitors. Another area of research is in the use of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide in combination with other chemotherapeutic agents to improve its efficacy in cancer treatment. Additionally, further studies are needed to evaluate the potential of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide in the treatment of other diseases such as inflammatory disorders and neurological disorders.
Métodos De Síntesis
The synthesis of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide involves the condensation of 3-pyridinylmethylamine with cycloheptylamine, followed by the addition of ethanediamide. The resulting compound is then purified using column chromatography to obtain N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide in its pure form.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied in pre-clinical models for its potential therapeutic applications. One of the major areas of research has been in the treatment of various types of cancer, including breast, lung, and prostate cancer. N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
N'-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14(17-11-12-6-5-9-16-10-12)15(20)18-13-7-3-1-2-4-8-13/h5-6,9-10,13H,1-4,7-8,11H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTFEDRSLXXVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.